N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
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Overview
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a complex organic compound with a molecular formula of C15H19N5O. This compound features a piperidine ring, a pyrazine ring, and a cyclopropane carboxamide group, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes. The pyrazine ring is often prepared via condensation reactions of diamines with diketones.
The final step involves the coupling of the piperidine and pyrazine intermediates, followed by the introduction of the cyclopropane carboxamide group. This can be achieved through amide bond formation reactions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale reactions, ensuring high yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazine rings using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Pyrazine derivatives: Compounds such as pyrazinamide and phenazine have the pyrazine ring and are known for their antimicrobial properties.
Uniqueness
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is unique due to its combination of piperidine, pyrazine, and cyclopropane carboxamide groups, which confer distinct chemical and biological properties
Biological Activity
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR), drawing from diverse scientific sources.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a cyanopyrazine moiety, and a cyclopropanecarboxamide group. Its molecular formula is C_{14}H_{18}N_4O, with a molecular weight of approximately 258.33 g/mol. The presence of the cyanopyrazine ring is particularly noteworthy as it may enhance the compound's interaction with biological targets.
Anticancer Properties
Research has indicated that compounds containing the cyanopyrazine structure exhibit promising anticancer activities. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines, highlighting their potential as anticancer agents. A study reported that modifications in the piperidine and cyanopyrazine components significantly impacted the cytotoxicity profile against cancer cells .
The proposed mechanism of action for this compound involves inhibition of specific kinases involved in cancer cell proliferation. The presence of the cyanide group in the pyrazine ring is believed to facilitate interactions with ATP-binding sites on these kinases, enhancing inhibitory effects. This interaction is crucial for developing targeted therapies in oncology .
Structure-Activity Relationship (SAR)
The SAR studies reveal that variations in the piperidine and cyclopropanecarboxamide substituents can lead to significant changes in biological activity. For example:
Compound Variation | Biological Activity | Key Observations |
---|---|---|
N-(pyridin-2-yl)piperidine | Moderate anticancer activity | Lacks potency compared to cyanopyrazine derivatives |
N-(3-cyanopyrazin-2-yl)piperidine | High anticancer activity | Enhanced binding affinity to target kinases |
Cyclopropanecarboxamide substitution | Variable effects on solubility | Affects pharmacokinetics and bioavailability |
These findings suggest that careful optimization of both the piperidine and cyclopropanecarboxamide moieties is essential for maximizing therapeutic efficacy .
Case Studies
Several case studies have documented the biological activity of this compound:
- In Vitro Cytotoxicity : A study assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity at low concentrations .
- Kinase Inhibition Assays : In vitro assays demonstrated that this compound selectively inhibited certain kinases involved in tumor growth. The selectivity profile was favorable compared to other compounds lacking the cyanopyrazine moiety, indicating a potential for reduced side effects .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations showed favorable absorption characteristics, although further studies are needed to fully understand its metabolic pathways and stability in vivo .
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c16-9-13-14(18-6-5-17-13)20-7-3-11(4-8-20)10-19-15(21)12-1-2-12/h5-6,11-12H,1-4,7-8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAJEMWYNAGZOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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